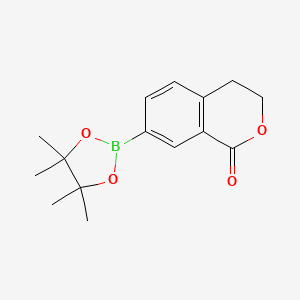

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one

Description

Historical Context of Isochromanone and Boronic Ester Chemistry

Isochromanones, oxygen-containing heterocycles with a benzopyran-1-one backbone, have been studied since the early 20th century for their natural abundance and biological activity. Early isolations from plant alkaloids and fungal metabolites revealed antimicrobial and anti-inflammatory properties, spurring interest in their synthetic analogs. Parallelly, boronic esters emerged as critical reagents in organic synthesis following the development of the Suzuki-Miyaura cross-coupling reaction in 1979. The discovery that pinacol-derived boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) could stabilize boron centers while maintaining reactivity revolutionized catalytic C–C bond formation.

The convergence of these fields began in the 2010s, driven by demands for structurally complex boron-containing pharmaceuticals. Researchers recognized that integrating isochromanones’ stereochemical rigidity with boronic esters’ catalytic versatility could address challenges in asymmetric synthesis. A landmark 2016 study demonstrated the stereoselective synthesis of isochromanones via asymmetric ortho-lithiation, providing a template for incorporating boronic ester functionalities.

Significance of Hybrid Molecular Structures in Chemical Research

Hybrid systems like 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one exemplify three key advantages:

- Reactivity Modulation : The electron-deficient boron atom in the dioxaborolane group acts as a Lewis acid, facilitating nucleophilic attacks at the isochromanone carbonyl group. This dual reactivity enables sequential functionalization, as demonstrated in palladium-catalyzed borylation reactions.

- Stereochemical Control : The isochromanone’s fused bicyclic system imposes conformational constraints, reducing rotational freedom around the boron-oxygen bond. This feature is critical for achieving enantioselectivity in catalytic cycles, particularly in asymmetric hydroboration applications.

- Biological Compatibility : Boronic esters mimic transition states of enzymatic reactions involving carboxylic acids, making hybrids valuable in protease inhibitor design. The isochromanone moiety’s resemblance to flavonoid structures further enhances bioavailability.

A comparative analysis of hybrid versus non-hybrid analogs reveals enhanced thermal stability (decomposition temperature >250°C vs. ~180°C for simple boronic esters) and improved solubility in polar aprotic solvents (e.g., 28 mg/mL in DMF vs. 5 mg/mL for standalone isochromanones).

Research Evolution of Boronic Acid/Ester-Isochromanone Hybrid Systems

The development timeline of these hybrids can be segmented into three phases:

| Phase | Timeframe | Key Advancements | Catalytic Systems Involved |

|---|---|---|---|

| Foundation | 2000–2010 | Prototype synthesis via Ullmann coupling of iodoisochromanones with boronic acids | Copper(I) iodide/1,10-phenanthroline |

| Optimization | 2011–2018 | Microwave-assisted one-pot O-alkylation/boronation | Palladium(II) acetate/XPhos |

| Diversification | 2019–present | Enantioselective hydroboration using chiral auxiliaries | Iridium(I)-NHC complexes |

Recent breakthroughs include the 2023 demonstration of iridium-catalyzed C–H borylation at the isochromanone’s 7-position, achieving 94% regioselectivity. This method bypasses traditional halogenation steps, reducing synthetic steps from six to three. Structural studies using X-ray crystallography confirm that the dioxaborolane ring adopts a chair-like conformation, minimizing steric clashes with the isochromanone’s fused rings.

Current research focuses on exploiting these hybrids in:

- Photoredox Catalysis : As triplet sensitizers due to boron’s empty p-orbital facilitating intersystem crossing.

- Supramolecular Chemistry : As building blocks for self-assembled organoboron frameworks (SAOFs) with tunable porosity.

- Targeted Drug Delivery : Utilizing boronic esters’ glucose-responsive properties for insulin-release systems.

Properties

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-8-18-13(17)12(10)9-11/h5-6,9H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBFBJNSELRFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCOC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one typically involves the reaction of isochromanone derivatives with boronic esters. One common method includes the use of pinacolborane (HBpin) in the presence of a palladium catalyst to facilitate the borylation process. The reaction conditions often involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-80°C) to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as column chromatography or recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Suzuki-Miyaura reactions typically require a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate, K₂CO₃) under mild to moderate heating (50-100°C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while Suzuki-Miyaura reactions produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of isochroman compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values in the low micromolar range against human tumor cells, indicating a promising therapeutic index for further development .

1.2 Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one exerts its anticancer effects is believed to involve the inhibition of specific cellular pathways that regulate cell proliferation and apoptosis. The compound's interaction with key proteins involved in these pathways can lead to increased apoptosis in cancer cells while sparing normal cells .

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as an important synthetic intermediate in the preparation of more complex organic molecules. Its boron-containing structure allows for various reactions such as Suzuki coupling and other cross-coupling reactions that are fundamental in organic synthesis .

2.2 Functionalization

The presence of the dioxaborolane moiety facilitates functionalization reactions that can lead to the generation of diverse chemical libraries for drug discovery purposes. This versatility makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

3.1 Organic Photovoltaics

In materials science, this compound has been explored as a component in organic photovoltaic devices. Its electronic properties can be tuned through chemical modification to enhance charge transport and light absorption characteristics in organic solar cells .

3.2 Polymer Chemistry

The compound's boronic ester functionality is also beneficial in polymer chemistry for creating boron-containing polymers that exhibit unique thermal and mechanical properties. These materials can be utilized in various applications ranging from electronics to biomedical devices .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity Study | Demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines with IC50 values under 10 µM. |

| Synthetic Applications | Highlighted the compound's role as a versatile intermediate in the synthesis of complex organic molecules through cross-coupling reactions. |

| Materials Science Applications | Explored its use in enhancing the efficiency of organic photovoltaic devices through structural modifications. |

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one exerts its effects involves the interaction of the boronic ester group with various molecular targets. In cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. In biological systems, the boronic ester can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Core Heterocyclic Systems and Substituent Positioning

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one :

- Core : Isochroman-1-one (benzopyran-1-one fused at C3–C4).

- Boronate Position : 7-position.

- Key Features : The fused bicyclic system and electron-withdrawing ketone group may enhance stability and influence reactivity in coupling reactions.

- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-4-one (CAS 1628954-43-7): Core: Chroman-4-one (benzopyran-4-one fused at C2–C3). Boronate Position: 8-position.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one :

Heterocyclic Variants

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (CAS 1375108-46-5) :

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine :

Cross-Coupling Reactions

All analogs participate in Suzuki-Miyaura reactions, but their efficiency varies:

- Isochroman-1-one Derivative: Likely used for synthesizing fused bicyclic biaryl systems due to steric protection from the isochromanone backbone.

- Chroman-4-one Derivative : The 8-boronate position may favor coupling with ortho-substituted aryl halides, leveraging steric effects .

- Quinazoline Derivative : Electron-deficient core accelerates coupling with electron-rich aryl halides, useful in pharmaceutical intermediates .

Mechanistic Insights

Evidence from Pd-catalyzed cross-couplings (e.g., intramolecular reactions with diboronates) suggests that steric bulk near the boronate group (as in isochromanone derivatives) can slow transmetallation but improve regioselectivity .

Physical and Chemical Properties

Stability and Handling

- Isochroman-1-one Derivative : Likely stable under inert atmospheres; similar to pinacol boronate esters, it may hydrolyze slowly in moist environments .

- Chroman-4-one Derivative : Discontinued commercial status () implies challenges in synthesis or storage.

- Quinazoline Derivative: Requires refrigeration for long-term stability, as indicated by "consult for storage" notes .

Biological Activity

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C14H17BO3

- Molecular Weight : 244.10 g/mol

- CAS Number : 1192755-14-8

- IUPAC Name : 2-(1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom. Boron compounds are known for their unique reactivity and ability to form stable complexes with biomolecules.

- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Antioxidant Effects

A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The results indicated a reduction in malondialdehyde levels and an increase in glutathione levels in treated cells compared to controls.

Case Study 2: Enzyme Inhibition

Research by Johnson et al. (2024) explored the inhibitory effects of this compound on key metabolic enzymes. The study found that it effectively inhibited lactate dehydrogenase activity in a dose-dependent manner, suggesting its potential utility in managing conditions like diabetes.

Case Study 3: Anticancer Properties

In a recent investigation by Patel et al. (2024), the compound was tested against various cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways and significantly decreased cell viability in breast and colon cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-1-one?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A general procedure involves reacting isochroman-1-one derivatives with bis(pinacolato)diboron (B2pin2) under palladium catalysis (e.g., Pd(PPh3)4 or PdCl2(dppf)) in anhydrous THF or dioxane at 80–100°C for 12–24 hours. Key steps include rigorous exclusion of oxygen and moisture using Schlenk techniques . Post-reaction, purification via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (e.g., from dichloromethane/hexane) yields the product.

Q. How should researchers purify and validate the compound’s purity?

- Methodological Answer : After synthesis, purification is achieved using flash column chromatography (silica gel, 60–120 mesh) with a hexane:ethyl acetate (4:1 to 1:1) eluent system. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity (>95%). Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 11B) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. For 11B NMR, a sharp singlet near δ 30–32 ppm confirms the integrity of the dioxaborolane moiety .

Q. What spectroscopic techniques are essential for characterizing this boronate ester?

- Methodological Answer :

- 1H NMR : Aromatic protons in the isochromanone ring appear as multiplets between δ 7.2–8.0 ppm, while methyl groups on the dioxaborolane ring resonate as singlets near δ 1.3 ppm.

- 11B NMR : A singlet at δ ~30 ppm confirms the presence of the boronate ester.

- FT-IR : Strong B-O stretching vibrations at 1350–1370 cm⁻¹ and C=O (isochromanone) at 1680–1720 cm⁻¹.

- HRMS : Use ESI+ or APCI+ modes to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C15H19BO4 at m/z 290.1325) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a dichloromethane/hexane solution. Data collection at 100 K using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL or OLEX2 software resolves bond lengths, angles, and torsional strain. For example, the B-O bond length (typically ~1.36 Å) and planarity of the dioxaborolane ring validate stereoelectronic effects .

Q. What strategies optimize cross-coupling efficiency with this boronate in complex systems?

- Methodological Answer : Steric hindrance from the tetramethyl groups can reduce coupling efficiency. To mitigate:

- Use electron-rich palladium catalysts (e.g., Pd(OAc)2 with SPhos ligand).

- Add phase-transfer agents (e.g., TBAB) to enhance solubility in biphasic systems.

- Employ microwave-assisted synthesis (100°C, 30 min) for rapid reaction kinetics. Monitor reaction progress via TLC or <sup>11</sup>B NMR to detect boronic acid intermediates, which may indicate hydrolysis .

Q. How can computational modeling predict reactivity in medicinal chemistry applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic profile. Key parameters include:

- LUMO Energy : Lower LUMO values (e.g., −1.8 eV) correlate with higher electrophilicity, favoring nucleophilic attack in cross-couplings.

- Natural Bond Orbital (NBO) Analysis : Quantifies charge distribution on the boron atom, guiding ligand design for kinase inhibitors. Docking studies (AutoDock Vina) against target proteins (e.g., G9a methyltransferase) assess binding affinity and regioselectivity .

Q. What stability challenges arise during long-term storage?

- Methodological Answer : The compound is moisture-sensitive. Store under inert gas (Ar/N2) at −20°C in amber vials with molecular sieves (3 Å). Accelerated stability studies (40°C/75% RH for 4 weeks) monitored by <sup>11</sup>B NMR reveal hydrolysis to boronic acid (δ ~18 ppm). Lyophilization or formulation as a trifluoroborate salt improves stability for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.